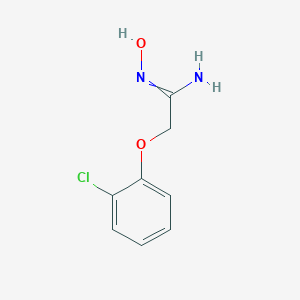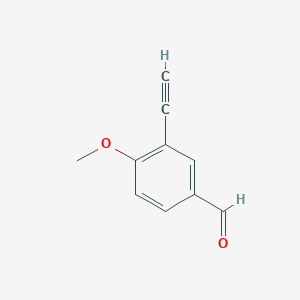
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound is also known by the name of carbaryl and is a carbamate insecticide that is commonly used in agriculture. In
Mécanisme D'action
The mechanism of action of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation can lead to a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a variety of biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase activity, which can lead to an accumulation of acetylcholine in the synaptic cleft. This accumulation can result in a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its ability to inhibit acetylcholinesterase activity, making it a useful tool for studying the cholinergic system. Additionally, this compound has insecticidal properties, making it a potential candidate for use in pest control research. The limitations of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). One area of research could focus on the development of new drugs based on the structure of carbaryl for the treatment of Alzheimer's disease. Additionally, research could focus on the development of new insecticides based on the structure of carbaryl for use in pest control. Finally, research could focus on the development of new methods for the synthesis and purification of carbaryl to improve its safety and efficacy.
Conclusion:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Further research is needed to explore the potential applications of this compound and to develop new drugs and insecticides based on its structure.
Méthodes De Synthèse
The synthesis of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the reaction of 2-(diethylamino)ethyl chloride with 3-pyridylmagnesium bromide to form 2-((diethylamino)methyl)-3-pyridinyl magnesium chloride. This compound is then reacted with dimethyl carbamate to form carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1).
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its potential use in scientific research. This compound has been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Propriétés
| 169128-49-8 | |
Formule moléculaire |
C15H23N3O6 |
Poids moléculaire |
341.36 g/mol |
Nom IUPAC |
[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C13H21N3O2.C2H2O4/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;3-1(4)2(5)6/h7-9H,5-6,10H2,1-4H3;(H,3,4)(H,5,6) |
Clé InChI |
GWUHGQREXZPKLJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
| 169128-49-8 | |
Synonymes |
2-((Diethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioate (1 :1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)








![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
